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Compound of Interest

Compound Name: 2-Bromofluorene

Cat. No.: B047209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data

for 2-bromofluorene. It includes quantitative data from gas-phase Fourier-transform infrared

(FTIR) spectroscopy, detailed experimental protocols for common solid-state IR analysis

techniques, and an interpretation of the spectral data based on characteristic functional group

absorptions.

Infrared Spectroscopy Data of 2-Bromofluorene
The infrared spectrum of 2-bromofluorene reveals key structural features of the molecule. The

following data table summarizes the significant absorption peaks observed in the gas-phase

FTIR spectrum obtained from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 1: Gas-Phase FTIR Spectroscopy Data for 2-Bromofluorene
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Wavenumber (cm⁻¹) Transmittance (%) Tentative Assignment

3065 95.5 Aromatic C-H Stretch

1605 96.2 Aromatic C=C Stretch

1445 92.8 Aromatic C=C Stretch

1285 97.0 Aromatic C-H In-Plane Bend

1020 97.5 C-Br Stretch

885 95.8
Aromatic C-H Out-of-Plane

Bend

825 94.1
Aromatic C-H Out-of-Plane

Bend

735 88.1
Aromatic C-H Out-of-Plane

Bend

660 96.5 Aromatic Ring Bend

Note: The intensity of IR absorptions can be influenced by the physical state of the sample and

the measurement technique.

Interpretation of the Infrared Spectrum
The infrared spectrum of 2-bromofluorene is characterized by several key absorption bands

that correspond to the vibrations of its specific functional groups.

Aromatic C-H Stretching: The weak band observed around 3065 cm⁻¹ is characteristic of the

C-H stretching vibrations of the aromatic rings.[2][3]

Aromatic C=C Stretching: The absorptions in the 1605-1445 cm⁻¹ region are due to carbon-

carbon double bond stretching vibrations within the fluorene ring system.[2][3]

Aromatic C-H In-Plane and Out-of-Plane Bending: The bands in the fingerprint region,

particularly between 1285 cm⁻¹ and 735 cm⁻¹, arise from the in-plane and out-of-plane

bending vibrations of the C-H bonds on the aromatic rings. The specific pattern of these

bands can be indicative of the substitution pattern on the aromatic system.[2]
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C-Br Stretching: The absorption at approximately 1020 cm⁻¹ is tentatively assigned to the C-

Br stretching vibration. The position of this band can vary but is typically found in this region

of the infrared spectrum.[4]

Experimental Protocols
For the analysis of solid samples like 2-bromofluorene, Attenuated Total Reflectance (ATR)

and Potassium Bromide (KBr) pellet methods are commonly employed. While the quantitative

data presented is from a gas-phase spectrum, understanding these solid-state techniques is

crucial for researchers working with this compound in a laboratory setting.[5]

Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This technique is often preferred for its simplicity and minimal sample preparation.

Methodology:

Instrument and Crystal Preparation: Ensure the ATR crystal (commonly diamond or zinc

selenide) is clean. A background spectrum of the clean, empty crystal should be collected.

Sample Application: A small amount of powdered 2-bromofluorene is placed directly onto

the ATR crystal.

Pressure Application: A pressure clamp is applied to ensure intimate contact between the

sample and the crystal surface.

Data Acquisition: The infrared spectrum is then recorded.

Cleaning: After analysis, the sample is removed, and the crystal is cleaned with an

appropriate solvent (e.g., isopropanol or acetone) and allowed to dry.

Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a KBr matrix.

Methodology:
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Sample and KBr Preparation: A small amount of 2-bromofluorene (typically 1-2 mg) is

thoroughly ground with approximately 200-300 mg of dry, spectroscopy-grade KBr using an

agate mortar and pestle. The mixture should have a fine, consistent particle size.

Pellet Formation: The ground mixture is transferred to a pellet die.

Pressing: The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons)

to form a thin, transparent or translucent pellet.

Data Acquisition: The KBr pellet is placed in a sample holder in the spectrometer, and the

infrared spectrum is recorded. A background spectrum of a pure KBr pellet is often used for

reference.

Workflow for Infrared Spectral Analysis
The following diagram illustrates a typical workflow for obtaining and interpreting the infrared

spectrum of a solid organic compound such as 2-bromofluorene.
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Caption: Workflow for IR analysis of 2-bromofluorene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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